molecular formula C18H16O4 B172555 1,8-Diethoxyanthracene-9,10-dione CAS No. 16294-26-1

1,8-Diethoxyanthracene-9,10-dione

Cat. No. B172555
CAS RN: 16294-26-1
M. Wt: 296.3 g/mol
InChI Key: JUJCDDMVGAFUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diethoxyanthracene-9,10-dione, also known as DEAQD, is an organic compound that belongs to the anthraquinone family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEAQD has been found to possess a variety of biochemical and physiological effects, making it a valuable tool in the field of pharmacology.

Mechanism Of Action

1,8-Diethoxyanthracene-9,10-dione exerts its effects through multiple mechanisms. It has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase, cyclooxygenase, and lipoxygenase. It also acts as a potent antioxidant, scavenging free radicals and preventing oxidative damage to cells.

Biochemical And Physiological Effects

1,8-Diethoxyanthracene-9,10-dione has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. Additionally, 1,8-Diethoxyanthracene-9,10-dione has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1,8-Diethoxyanthracene-9,10-dione possesses several advantages as a research tool. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. Additionally, it has been found to be highly selective for free radicals and ROS, making it a valuable tool for the detection of oxidative stress. However, 1,8-Diethoxyanthracene-9,10-dione has several limitations as well. It is highly sensitive to light and air, and must be stored in a dark, oxygen-free environment to prevent degradation. Additionally, it has a relatively short half-life, limiting its utility in long-term experiments.

Future Directions

There are several potential future directions for research involving 1,8-Diethoxyanthracene-9,10-dione. One area of interest is the development of new drugs based on its antitumor and antiviral properties. Additionally, there is potential for the use of 1,8-Diethoxyanthracene-9,10-dione as a diagnostic tool for the detection of oxidative stress in various diseases. Further research is also needed to fully understand the mechanisms underlying its neuroprotective effects, and to develop more stable derivatives for use in long-term experiments.

Synthesis Methods

The synthesis of 1,8-Diethoxyanthracene-9,10-dione can be achieved through a multi-step process that involves the oxidation of 1,8-diethoxyanthracene using a variety of oxidizing agents. The most commonly used oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane.

Scientific Research Applications

1,8-Diethoxyanthracene-9,10-dione has been extensively used in scientific research as a fluorescent probe for the detection of free radicals and reactive oxygen species (ROS). It has also been found to possess antitumor, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

16294-26-1

Product Name

1,8-Diethoxyanthracene-9,10-dione

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1,8-diethoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3

InChI Key

JUJCDDMVGAFUTI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC

Origin of Product

United States

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